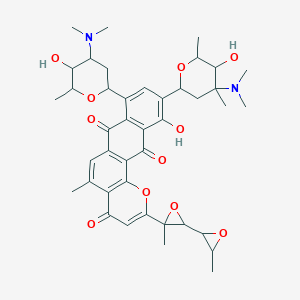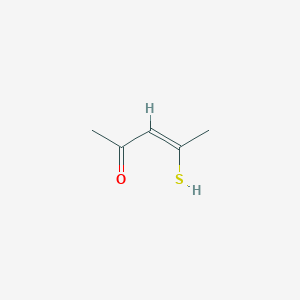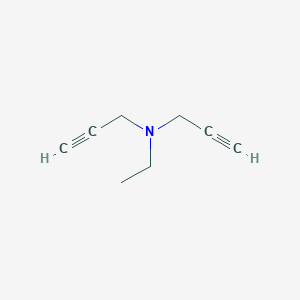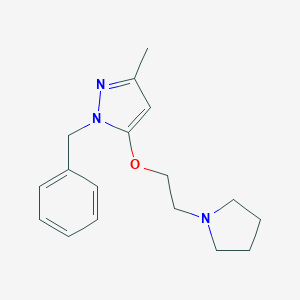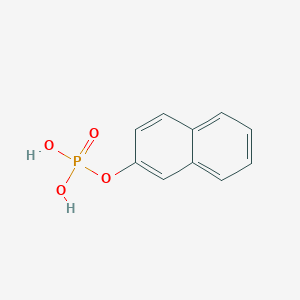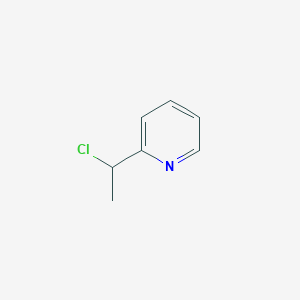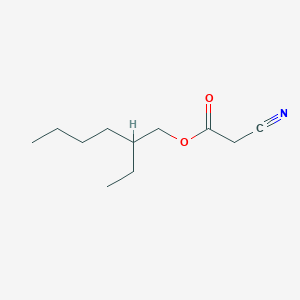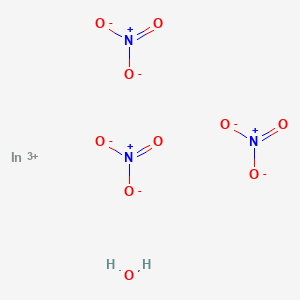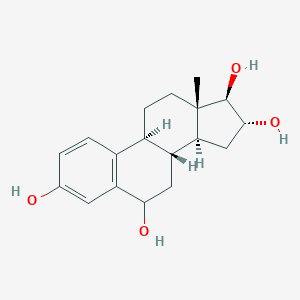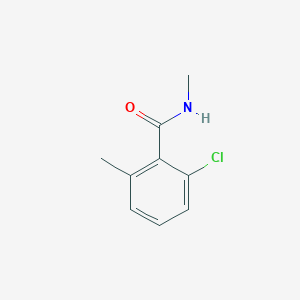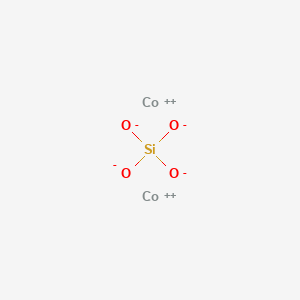
Carbonyl 3-chlorophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl 3-chlorophenylhydrazone is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Carbonyl 3-chlorophenylhydrazone has been found to have various applications in scientific research, particularly in the area of biochemistry.
Aplicaciones Científicas De Investigación
Carbonyl 3-chlorophenylhydrazone has been used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, Carbonyl 3-chlorophenylhydrazone has been found to have antitumor and antimicrobial properties.
Mecanismo De Acción
Carbonyl 3-chlorophenylhydrazone acts as a chelating agent by binding to metal ions and preventing them from participating in harmful reactions. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Carbonyl 3-chlorophenylhydrazone has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
Carbonyl 3-chlorophenylhydrazone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, Carbonyl 3-chlorophenylhydrazone has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonyl 3-chlorophenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Carbonyl 3-chlorophenylhydrazone has some limitations as well. It is toxic at high concentrations and can cause skin irritation. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Carbonyl 3-chlorophenylhydrazone. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is its use as a chelating agent for metal ions in environmental remediation. Additionally, further studies are needed to explore the mechanisms of action of Carbonyl 3-chlorophenylhydrazone and its effects on various biological systems.
Métodos De Síntesis
Carbonyl 3-chlorophenylhydrazone can be synthesized through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Propiedades
Número CAS |
14046-96-9 |
|---|---|
Nombre del producto |
Carbonyl 3-chlorophenylhydrazone |
Fórmula molecular |
C7H7ClN2 |
Peso molecular |
154.6 g/mol |
Nombre IUPAC |
3-chloro-N-(methylideneamino)aniline |
InChI |
InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |
Clave InChI |
JFRBRYMGEMNVME-UHFFFAOYSA-N |
SMILES |
C=NNC1=CC(=CC=C1)Cl |
SMILES canónico |
C=NNC1=CC(=CC=C1)Cl |
Otros números CAS |
14046-96-9 |
Sinónimos |
carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



